molecular formula C7H9BrN2O B1346384 2-Bromo-5-ethoxypyridin-3-amine CAS No. 663193-84-8

2-Bromo-5-ethoxypyridin-3-amine

Cat. No. B1346384
CAS RN: 663193-84-8
M. Wt: 217.06 g/mol
InChI Key: QMKWFTLJPPPHTB-UHFFFAOYSA-N
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Description

“2-Bromo-5-ethoxypyridin-3-amine” is a compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .

Scientific Research Applications

Aminations and Rearrangements

  • Amination processes involving 2-Bromo-5-ethoxypyridin-3-amine have been examined, revealing complex reaction pathways and product formations. One study investigated the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine, suggesting the involvement of a pyridyne intermediate (Pieterse & Hertog, 2010).
  • Rearrangements during the amination of halopyridines, which might include 2-Bromo-5-ethoxypyridin-3-amine, have been proposed to involve pyridyne intermediates (Pieterse & Hertog, 2010).

Synthesis and Chemical Transformations

  • The synthesis of 2-Amino-5-ethoxypyridine, a derivative of 2-Bromo-5-ethoxypyridin-3-amine, has been explored, highlighting the challenges and alternative routes in its preparation (Hertog et al., 2010).
  • Another study focused on the N-oxides of pyridyne derivatives, including those related to 2-Bromo-5-ethoxypyridin-3-amine, analyzing the mechanisms of their formation (Martens & Hertog, 2010).

Catalysis and Selective Amination

  • The use of palladium-Xantphos complex in the selective amination of polyhalopyridines, including derivatives of 2-Bromo-5-ethoxypyridin-3-amine, has been demonstrated (Ji et al., 2003).
  • Reactions involving bromo-derivatives of ethoxypyridine, related to 2-Bromo-5-ethoxypyridin-3-amine, when heated with hydrochloric acid, were studied to understand the chemical transformations (Hertog & Bruyn, 2010).

properties

IUPAC Name

2-bromo-5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKWFTLJPPPHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650006
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxypyridin-3-amine

CAS RN

663193-84-8
Record name 2-Bromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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